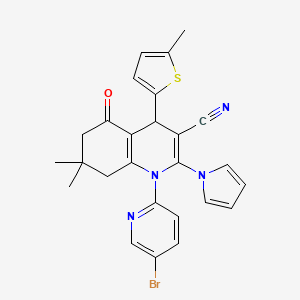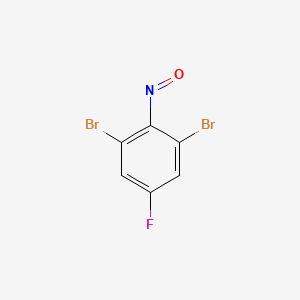![molecular formula C13H13N3O B11051415 2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile](/img/structure/B11051415.png)
2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring fused with a cyclooctane ring and two nitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile typically involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water in the presence of an acid catalyst. The reaction proceeds through a series of steps, including protonation of the carbonyl group, nucleophilic addition of water, and subsequent cyclization to form the desired product . The reaction conditions often require heating and careful control of pH to ensure high yields and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction parameters and efficient heat transfer. The use of such reactors also minimizes the risk of side reactions and improves the overall efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It has shown potential as an antiproliferative agent against various cancer cell lines, including leukemia, brain cancer, prostate cancer, and breast cancer.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: It is used as a molecular probe to study the mechanisms of various biological processes, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitrile groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitrile: A related compound with a simpler structure, lacking the cyclooctane ring.
2-Oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3,4-dicarbonitrile: Another derivative with a cyclopentane ring instead of a cyclooctane ring.
Uniqueness
2-Oxo-1,2,5,6,7,8,9,10-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile is unique due to its fused cyclooctane ring, which imparts distinct steric and electronic properties. This structural feature enhances its stability and reactivity compared to similar compounds, making it a valuable molecule for various applications in research and industry.
Propriétés
IUPAC Name |
2-oxo-5,6,7,8,9,10-hexahydro-1H-cycloocta[b]pyridine-3,4-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-7-10-9-5-3-1-2-4-6-12(9)16-13(17)11(10)8-15/h1-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBMBCSZDNLZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=O)N2)C#N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(trifluoromethoxy)benzyl]-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051336.png)
![diphenyl [(2E)-1-ethylpyridin-2(1H)-ylidene]phosphoramidate](/img/structure/B11051339.png)
![N-{[(4-fluoro-3-nitrophenyl)carbamoyl]oxy}ethanimidoyl chloride](/img/structure/B11051341.png)


![{[6-Cyclopentyl-1-(furan-2-ylmethyl)-4-oxo-1,4,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-2-yl]sulfanyl}acetonitrile](/img/structure/B11051349.png)
![6-(4-bromo-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051368.png)
![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051376.png)
![3-[4-(4-Fluorophenyl)piperidin-1-yl]-1-(4-methoxybenzyl)pyrrolidine-2,5-dione](/img/structure/B11051388.png)
![1-bromo-9,10-dimethoxy-2-[(4-methoxyphenyl)sulfanyl]-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B11051405.png)
![2-[5-(3-Thienyl)-1H-pyrazol-3-YL]-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B11051420.png)

![6-Imino-8,8-dimethyl-3-(propan-2-yl)-2,7-dioxabicyclo[3.2.1]octane-4,4,5-tricarbonitrile](/img/structure/B11051430.png)
![1-(4-Chlorophenyl)-4-[(4-fluoroanilino)methyl]-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carboxamide](/img/structure/B11051433.png)